5-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
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Description
The compound “5-(ethoxymethyl)furfural” (EMF) is a promising transportation fuel and fuel additive . It has been in the center of attention due to its high energy density, which is close to that of gasoline and diesel, and higher than that of ethanol .
Synthesis Analysis
EMF can be synthesized from different biomass feedstocks such as glucose, fructose, inulin, and cellulose . The synthesis involves a multi-step reaction process, including the acid-catalyzed dehydration of carbohydrates . A study reported a one-step synthesis of a hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite and its catalytic application for the conversion of glucose into EMF .
Chemical Reactions Analysis
The reaction pathway for the synthesis of EMF from D-fructose in a condensed phase homogeneous ethanol system at 351 K catalyzed by hydrogen cations has been studied . The reaction proceeds via the isomerization of glucose to fructose over Lewis acidic Sn sites and the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and then the etherification of HMF and ethanol to EMF .
Physical and Chemical Properties Analysis
EMF, a liquid biofuel, has a high energy density (30.3 MJ/L) which is close to that of gasoline (31.3 MJ/L) and diesel (33.6 MJ/L), and higher than that of ethanol (23.5 MJ/L) .
Future Directions
Properties
IUPAC Name |
5-(ethoxymethyl)-1-ethyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-11-8(6-12-4-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKQPXOTHXMMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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